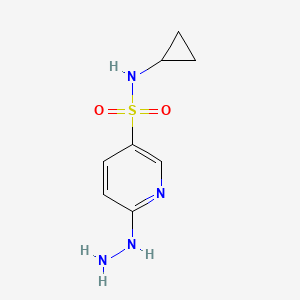

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

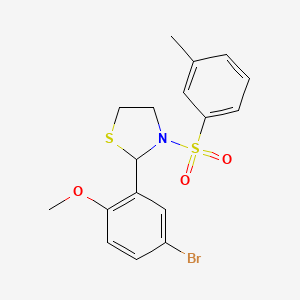

“4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine” is a chemical compound that is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its parent structure, pyrimidine . Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It has nitrogen atoms at positions 1 and 3 in the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its parent structure, pyrimidine . Pyrimidine has a density of 1.0±0.1 g/cm³, a boiling point of 154.0±0.0 °C at 760 mmHg, and a vapor pressure of 4.2±0.2 mmHg at 25°C .

Applications De Recherche Scientifique

Crystallography and Molecular Structure

- Cation Tautomerism and Molecular Recognition : The study of pyrimidines, including derivatives similar to 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine, has revealed complex behaviors such as cation tautomerism. This phenomenon plays a crucial role in molecular recognition processes, which are fundamental in drug action mechanisms involving hydrogen bonding (Rajam et al., 2017).

Computational Chemistry

- Corrosion Inhibition : Piperidine derivatives have been investigated for their ability to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption behaviors of these compounds, highlighting their potential in materials science (Kaya et al., 2016).

Synthetic Chemistry

- Efficient Synthesis of Pyrimidine Derivatives : The development of efficient methods for synthesizing pyrano[2,3-d]pyrimidine derivatives showcases the versatility of piperidine in facilitating chemical reactions. Such methodologies emphasize the role of piperidine in enhancing synthesis processes, offering mild reaction conditions and good yields (Irani et al., 2017).

Molecular Biology

- DNA Damage and Repair : Research on piperidine's role in cleaving DNA at sites of damage, such as abasic and UV-irradiated DNA, underlines its utility in molecular biology. This application is critical for understanding DNA repair mechanisms and the effects of UV radiation on genetic material (McHugh & Knowland, 1995).

Antimicrobial Activity

- Synthesis and Antimicrobial Screening : The synthesis of pyrimidine carbonitrile derivatives, including those with piperidin-1-yl groups, and their evaluation against bacterial and fungal strains demonstrate the antimicrobial potential of such compounds. This research contributes to the development of new antimicrobial agents (Bhat & Begum, 2021).

Orientations Futures

Propriétés

IUPAC Name |

4,6-dimethyl-2-piperidin-4-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONCYNMBBPQIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2711390.png)

![3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride](/img/structure/B2711395.png)

![N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2711396.png)

![1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2711398.png)